(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
Description
(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a thiazole ring, a diazepane ring, and a methoxyphenyl group
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-12-18-17(23-13)20-9-3-8-19(10-11-20)16(21)14-4-6-15(22-2)7-5-14/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALABTIQWMXNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide and catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce alcohols from ketones .
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of infections and possibly other diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition of microbial growth or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: Similar in structure but lacks the thiazole and diazepane rings.
(2-anilino-4-methyl-1,3-thiazol-5-yl) (4-methylphenyl)methanone: Contains a thiazole ring but differs in the substitution pattern and additional functional groups.
Uniqueness
The uniqueness of (4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone lies in its combination of the thiazole and diazepane rings with a methoxyphenyl group. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
